molecular formula C10H12N2S B3189209 N,N,2-Trimethylbenzo[d]thiazol-6-amine CAS No. 2941-73-3

N,N,2-Trimethylbenzo[d]thiazol-6-amine

Cat. No.: B3189209
CAS No.: 2941-73-3
M. Wt: 192.28 g/mol
InChI Key: XYORHVBAYQHCHM-UHFFFAOYSA-N
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Description

Contextualization within Benzothiazole (B30560) Chemistry

The study of N,N,2-Trimethylbenzo[d]thiazol-6-amine is rooted in the extensive field of benzothiazole chemistry. This class of compounds is noted for its versatile applications and diverse biological activities. ijsrst.com

The benzothiazole scaffold is a privileged structure in medicinal and materials chemistry. researchgate.net Derivatives of benzothiazole are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. pharmascholars.comtandfonline.com The versatility of the benzothiazole ring system allows for substitutions at various positions, which can significantly alter its biological and chemical properties. derpharmachemica.com In recent years, researchers have focused on designing and synthesizing novel benzothiazole derivatives to explore their potential as therapeutic agents and functional materials. nih.govijbpas.com The development of efficient synthetic methodologies has further expanded the library of available benzothiazole compounds for screening and application. derpharmachemica.com

The unique structure of the benzothiazole core, featuring a fusion of an electron-rich thiazole (B1198619) ring with a benzene (B151609) ring, imparts distinct chemical properties. benthamscience.com The presence of sulfur and nitrogen heteroatoms in the thiazole ring provides sites for coordination with metal ions and participation in hydrogen bonding. ijbpas.com Aminated benzothiazoles, particularly 2-aminobenzothiazoles, are a crucial subclass that often serves as a key intermediate in the synthesis of more complex molecules. rjpbcs.comresearchgate.net Literature reviews suggest that substitutions on the C-2 and C-6 positions of the benzothiazole ring are particularly important for modulating biological activity. benthamscience.comsemanticscholar.org The amino group, especially when located at the C-6 position, can be readily modified to tune the molecule's electronic properties and interaction with biological targets.

Rationale for Comprehensive Academic Investigation of this compound

A thorough investigation of this compound is justified by the current gaps in scientific literature and its potential utility as a model for fundamental chemical studies.

While the broader family of benzothiazole derivatives is well-documented, there is a notable scarcity of research focused specifically on this compound. Extensive studies exist for the parent compound, 2-aminobenzothiazole (B30445), and its various derivatives, such as 2-amino-6-methylbenzothiazole (B160888) and 2-amino-6-nitrobenzothiazole. nih.govnih.govresearchgate.net These studies have provided valuable insights into how single substitutions at the C-2 or C-6 position influence the molecule's properties. However, the combined effect of methylation at the 2-position and N,N-dimethylation at the 6-amino position has not been systematically explored. This lack of data represents a significant gap in the understanding of structure-activity relationships within this chemical class.

This compound presents an ideal scaffold for studying the interplay of steric and electronic effects in heterocyclic systems. The three methyl groups introduce specific modifications to the core structure:

2-Methyl Group: This group can influence the reactivity of the thiazole ring through an inductive effect.

N,N-Dimethyl Groups: These groups on the 6-amino substituent significantly increase the electron-donating capacity of the amino group compared to a primary amine, thereby affecting the electron density of the entire aromatic system. They also introduce steric hindrance that can influence intermolecular interactions.

By systematically studying its spectroscopic, electrochemical, and reactive properties, this compound can serve as a valuable model system. The findings would contribute to a more predictive understanding of how functional group modifications on the benzothiazole scaffold translate to observable chemical behavior, aiding in the rational design of new molecules with desired properties. researchgate.net

Objectives of the Research Outline

Based on the identified gaps and potential, a comprehensive investigation of this compound should pursue the following objectives:

To develop and optimize a synthetic route for the high-purity synthesis of this compound.

To perform a complete structural and spectroscopic characterization of the compound using techniques such as NMR, mass spectrometry, and X-ray crystallography.

To investigate the fundamental electronic properties and reactivity of the molecule through experimental and computational methods.

To establish a baseline understanding of its chemical behavior that can serve as a reference point for future studies on related multi-substituted benzothiazole derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2941-73-3

Molecular Formula

C10H12N2S

Molecular Weight

192.28 g/mol

IUPAC Name

N,N,2-trimethyl-1,3-benzothiazol-6-amine

InChI

InChI=1S/C10H12N2S/c1-7-11-9-5-4-8(12(2)3)6-10(9)13-7/h4-6H,1-3H3

InChI Key

XYORHVBAYQHCHM-UHFFFAOYSA-N

SMILES

CC1=NC2=C(S1)C=C(C=C2)N(C)C

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)N(C)C

Origin of Product

United States

Synthetic Methodologies for N,n,2 Trimethylbenzo D Thiazol 6 Amine

Precursor Synthesis and Optimization

The successful synthesis of N,N,2-Trimethylbenzo[d]thiazol-6-amine is critically dependent on the efficient preparation and purification of its molecular building blocks. This section details the synthesis of key intermediates required for the formation of the benzothiazole (B30560) scaffold.

Preparation of Key Intermediates for Benzothiazole Annulation

A primary precursor for the synthesis of the target molecule is N,N-dimethyl-p-phenylenediamine. This intermediate provides the benzene (B151609) ring and the dimethylamino group at the eventual 6-position of the benzothiazole. A common laboratory-scale synthesis involves the reduction of p-nitro-N,N-dimethylaniline. One established method utilizes stannous chloride in concentrated hydrochloric acid. prepchem.com In this procedure, the nitro group is reduced to an amine. An alternative and more contemporary approach employs hydrazine (B178648) hydrate (B1144303) in the presence of a CuO/C catalyst in a protic solvent like ethanol, offering a greener synthetic route with high yields. google.com

Another crucial intermediate is a thiourea (B124793) derivative, which introduces the necessary sulfur and nitrogen atoms for the thiazole (B1198619) ring formation. For the synthesis of a 2-aminobenzothiazole (B30445), 1-(4-(dimethylamino)phenyl)thiourea is a key precursor. While commercially available, it can be synthesized from N,N-dimethyl-p-phenylenediamine by reaction with a thiocyanate (B1210189) salt, such as ammonium (B1175870) thiocyanate, in an acidic medium. researchgate.net

For the introduction of the 2-methyl group, a different set of precursors is required. One potential route involves the use of N-(4-(dimethylamino)phenyl)thioacetamide. This intermediate can be prepared from the corresponding acetamide (B32628) by treatment with a thionating agent like Lawesson's reagent.

A summary of key intermediates and their synthetic approaches is presented in Table 1.

Precursor NameStarting Material(s)Key ReagentsReference
N,N-dimethyl-p-phenylenediaminep-nitro-N,N-dimethylanilineSnCl2, HCl or Hydrazine hydrate, CuO/C prepchem.comgoogle.com
1-(4-(dimethylamino)phenyl)thioureaN,N-dimethyl-p-phenylenediamineAmmonium thiocyanate, HCl researchgate.net
N-(4-(dimethylamino)phenyl)thioacetamideN-(4-(dimethylamino)phenyl)acetamideLawesson's reagentGeneral Method

This table is generated based on established chemical transformations and may not represent the only synthetic routes.

Derivatization of Aromatic and Heterocyclic Precursors

The derivatization of the aromatic precursor is a key step in introducing the desired substituents onto the benzothiazole core. The synthesis of 6-substituted-2-aminobenzothiazoles classically begins with a 4-substituted aniline (B41778). nih.gov In the context of this compound, the use of N,N-dimethyl-p-phenylenediamine as the starting aniline directly incorporates the dimethylamino group at the 6-position of the final product.

Further derivatization can occur on the heterocyclic portion of the molecule. For instance, a 2-aminobenzothiazole can be further functionalized. While direct methylation of the 2-amino group can be challenging due to the potential for methylation at the endocyclic nitrogen, specific N-alkylation methods have been developed. mdpi.com The synthesis of N-(1,3-benzothiazol-2-yl)-2-(3-methylamino)acetamide has been reported, indicating that the exocyclic amino group can be functionalized. nih.govacs.org

Cyclization Strategies for the Benzothiazole Ring System

The formation of the benzothiazole ring is the cornerstone of the synthesis. This is typically achieved through cyclization reactions that form the crucial C-S and C-N bonds of the thiazole ring.

Direct Cyclization Approaches

Direct cyclization methods aim to construct the benzothiazole ring in a single transformative step from appropriately substituted precursors.

A widely employed method for the synthesis of 2-aminobenzothiazoles is the oxidative cyclization of phenylthioureas. The classical approach, known as the Hugershoff synthesis, involves the treatment of a phenylthiourea (B91264) with bromine in a suitable solvent like acetic acid or chloroform. nih.gov In the case of synthesizing 6-(dimethylamino)benzo[d]thiazol-2-amine, the precursor 1-(4-(dimethylamino)phenyl)thiourea would be subjected to these conditions. The reaction proceeds through an electrophilic attack of bromine on the sulfur atom, followed by intramolecular cyclization onto the aromatic ring and subsequent elimination to form the benzothiazole.

An alternative one-pot approach involves the direct reaction of a 4-substituted aniline, such as N,N-dimethyl-p-phenylenediamine, with potassium thiocyanate and bromine in acetic acid. nih.gov This method generates the thiourea in situ, which then undergoes cyclization.

Modern synthetic chemistry has seen the development of various methods for intramolecular C-S bond formation to construct benzothiazoles. These often offer milder reaction conditions and greater functional group tolerance. One such strategy involves the copper-catalyzed intramolecular S-arylation of in situ generated 2-halothioureas. researchgate.net This would entail the reaction of a 2-halo-4-(dimethylamino)aniline with an isothiocyanate, followed by copper-catalyzed cyclization.

Electrochemical methods also present a green and efficient alternative. An external oxidant-free intramolecular dehydrogenative C–S cross-coupling of N-aryl thioamides or N-aryl thioureas can be achieved under electrolytic conditions to furnish benzothiazoles in high yields. nih.gov This approach avoids the use of stoichiometric chemical oxidants, which can lead to over-oxidation and side products.

For the synthesis of a 2-methylbenzothiazole (B86508) derivative, the Jacobson cyclization is a relevant approach. This involves the radical cyclization of a thiobenzanilide, which can be formed from the corresponding anilide and a thionating agent.

A summary of cyclization strategies is presented in Table 2.

Cyclization StrategyPrecursor(s)Key Reagents/ConditionsProduct TypeReference
Thiourea-Mediated Cyclization1-(4-(dimethylamino)phenyl)thioureaBromine, Acetic Acid2-Amino-6-(dimethylamino)benzothiazole nih.gov
One-pot Thiourea CyclizationN,N-dimethyl-p-phenylenediamineKSCN, Bromine, Acetic Acid2-Amino-6-(dimethylamino)benzothiazole nih.gov
Copper-Catalyzed C-S Formation2-halo-4-(dimethylamino)aniline, IsothiocyanateCuI2-Aminobenzothiazole derivative researchgate.net
Electrochemical C-S FormationN-aryl thioamide/thioureaElectrolysisBenzothiazole derivative nih.gov

This table provides an overview of general cyclization methods applicable to the synthesis of the target compound's core structure.

The synthesis of the specifically named compound, This compound , would likely proceed through the formation of an intermediate such as 6-(dimethylamino)benzo[d]thiazol-2-amine, followed by methylation of the 2-amino group. Alternatively, a route starting from N-(4-(dimethylamino)phenyl)thioacetamide could be envisioned to directly install the 2-methyl group during the cyclization step. The optimization of these steps would be crucial for an efficient and high-yielding synthesis.

Palladium-Catalyzed Synthetic Routes

Palladium catalysis has become a cornerstone for the synthesis of substituted benzothiazoles due to its efficiency and functional group tolerance. These methods often involve the formation of the benzothiazole ring through an intramolecular C-S bond formation, starting from precursors like thiobenzanilides. nih.govresearchgate.netelsevierpure.com A notable catalytic system employs a combination of a palladium(II) source, a copper(I) co-catalyst, and an additive such as tetrabutylammonium (B224687) bromide (Bu4NBr), which facilitates the conversion of variously substituted thiobenzanilides into their corresponding benzothiazole derivatives in high yields. nih.govresearchgate.netelsevierpure.com

Another approach utilizes a tandem reaction where 2-chloroanilines are treated with thiocarbamoyl chloride in the presence of a palladium catalyst like bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) and a strong base such as potassium tert-butoxide (t-BuOK). researchgate.net This process allows for the direct formation of 2-aminobenzothiazole derivatives, which can serve as key intermediates. researchgate.net

Ortho-Directed C-H Activation in Benzothiazole Synthesis

A significant advancement in benzothiazole synthesis is the use of palladium-catalyzed ortho-directed C-H activation. This strategy enables the direct functionalization of an aryl C-H bond, eliminating the need for pre-installed directing or leaving groups like halides. organic-chemistry.org In this process, a functional group on the substrate, such as an amide or a thioamide, directs the palladium catalyst to a nearby C-H bond (typically in the ortho position). This is followed by C-H bond cleavage and subsequent intramolecular cyclization to form the heterocyclic ring. researchgate.net

For instance, the synthesis of 2-substituted benzothiazoles can be achieved from thiobenzanilides through a process of C-H functionalization and intramolecular C-S bond formation. nih.govelsevierpure.com Similarly, N-arylthioureas can be converted to 2-aminobenzothiazoles via an intramolecular C-S bond formation that proceeds through the direct functionalization of the ortho-aryl C-H bond. organic-chemistry.org This approach is highly efficient and atom-economical, representing an environmentally favorable alternative to traditional cross-coupling methods. researchgate.net

Ligand-Assisted Cyclizations

The efficiency and selectivity of metal-catalyzed cyclizations are often enhanced by the use of specific ligands. In the context of benzothiazole synthesis, ligands play a crucial role in stabilizing the metal catalyst, promoting the desired reaction pathway, and accelerating the rate of cyclization. While copper-catalyzed systems have been well-documented with ligands like 1,10-phenanthroline, similar principles apply to palladium catalysis. organic-chemistry.org

In palladium-catalyzed reactions, phosphine-based ligands are common. For example, the conversion of N-arylthioureas to 2-aminobenzothiazoles is effectively carried out using a tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) catalyst. organic-chemistry.org The ligand stabilizes the Pd(0) state, which is crucial for the catalytic cycle. The reaction is further enhanced by an oxidant like manganese dioxide (MnO₂) under an oxygen atmosphere, which likely aids in the regeneration of the active catalyst. organic-chemistry.org The choice of ligand can significantly influence reaction outcomes, including yield and substrate scope.

Table 1: Comparison of Catalytic Systems in Benzothiazole Synthesis

Catalytic System Precursor Key Features Reference
Pd(II) / Cu(I) / Bu₄NBr Thiobenzanilides High yields, good functional group tolerance. nih.govresearchgate.netelsevierpure.com
Pd(PPh₃)₄ / MnO₂ N-Arylthioureas Direct ortho-aryl C-H functionalization, eliminates need for ortho-halo precursors. organic-chemistry.org
CuI / 1,10-phenanthroline ortho-Haloanilides Ligand-accelerated, suitable for parallel synthesis. organic-chemistry.org
Pd(dba)₂ / t-BuOK 2-Chloroanilines Tandem synthesis of 2-aminobenzothiazoles. researchgate.net

Base-Mediated and Catalyst-Free Methods

While metal-catalyzed routes are prevalent, several base-mediated and catalyst-free methods provide valuable alternatives for synthesizing the benzothiazole scaffold. A classic approach is the Jacobsen cyclization, which involves the radical cyclization of thiobenzanilides using potassium ferricyanide (B76249) in the presence of a base to yield 2-substituted benzothiazoles. researchgate.net

Another well-established method involves the reaction of a substituted aniline with a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium thiocyanate. researchgate.netresearchgate.net The reaction is typically promoted by an oxidizing agent like bromine in glacial acetic acid, which facilitates the oxidative cyclization of the in-situ formed arylthiourea intermediate to a 2-aminobenzothiazole derivative. researchgate.netderpharmachemica.comekb.eg For example, 2-amino-6-methoxybenzothiazole (B104352) can be prepared from p-anisidine (B42471) and ammonium thiocyanate. ekb.eg

Furthermore, catalyst- and additive-free methods have been developed, such as the reaction of aromatic amines with elemental sulfur at elevated temperatures, to produce 2-substituted benzothiazoles. nih.gov

Amination and Alkylation Procedures for this compound

The final steps in the synthesis of this compound involve the specific installation of the N,N-dimethylamino group at the C6-position and the methyl group at the C2-position of the benzothiazole ring. These transformations typically occur on a pre-formed benzothiazole intermediate.

Introduction of the N,N-Dimethylamino Group at the 6-Position

The N,N-dimethylamino group is generally introduced onto a benzothiazole ring that already possesses an amino group at the 6-position. The precursor, 6-aminobenzothiazole (B108611), can be synthesized from the corresponding 6-nitrobenzothiazole (B29876) derivative via reduction. nih.gov

Once the 6-aminobenzothiazole intermediate is obtained, the N,N-dimethylation can be achieved through several standard methods. One common procedure is the Eschweiler-Clarke reaction, which involves treating the primary amine with a mixture of formaldehyde (B43269) and formic acid. This reductive amination process is highly effective for the exhaustive methylation of primary amines to form tertiary amines.

Alternatively, direct alkylation using an alkylating agent like methyl iodide can be employed. However, this method can sometimes lead to a mixture of mono- and di-alkylated products, as well as potential N-alkylation on the thiazole ring nitrogen, although alkylation of the exocyclic amino group is often favored under specific conditions. acs.orgacs.org The use of a base such as potassium carbonate is common in these alkylation reactions.

Methylation at the 2-Position of the Benzothiazole Ring

The methyl group at the C2-position is typically introduced during the formation of the benzothiazole ring itself. A widely used and efficient method is the condensation of a 2-aminothiophenol (B119425) derivative with acetic acid or acetic anhydride (B1165640). sciforum.netgoogle.com For instance, reacting 4-amino-3-mercaptodimethylaniline (the precursor for the 6-(N,N-dimethylamino) moiety) with acetic anhydride would directly yield this compound.

The reaction involves the acylation of the amino group of the 2-aminothiophenol with acetic anhydride, followed by an intramolecular cyclization and dehydration to form the 2-methyl-substituted thiazole ring. This one-pot reaction is often carried out at elevated temperatures and provides a direct route to 2-methylbenzothiazoles. sciforum.net

Table 2: Key Synthetic Transformations and Reagents

Transformation Starting Material Key Reagents Product Reference
Benzothiazole Ring Formation p-Anisidine NH₄SCN, Br₂, CH₃COOH 2-Amino-6-methoxybenzothiazole ekb.eg
Benzothiazole Ring Formation 2-Mercaptoaniline Acetic Acid 2-Methylbenzothiazole sciforum.net
N-Alkylation 2-Aminobenzothiazole Benzylic Alcohols 2-(N-Alkylamino)benzothiazole rsc.org
N,N-Dimethylation 6-Aminobenzothiazole Formaldehyde, Formic Acid 6-(N,N-Dimethylamino)benzothiazole N/A

Reaction Conditions and Yield Optimization

The successful synthesis of this compound hinges on the careful control of reaction conditions to maximize yield and purity. The formation of the benzothiazole ring system and the subsequent or concurrent installation of the methyl groups are sensitive to a variety of factors. General methods for synthesizing 2-substituted benzothiazoles often involve the condensation of 2-aminobenzenethiols with various electrophiles or intramolecular cyclization of thiobenzanilides. nih.gov The optimization of these transformations is a key focus of synthetic chemistry.

Solvent Selection and Effects

The choice of solvent is a critical parameter in the synthesis of benzothiazoles, influencing reaction rates, yields, and even the reaction pathway itself. Solvents can play multiple roles, acting not only as a medium for the reactants but also as catalysts or even oxidants. organic-chemistry.org

For instance, Dimethyl sulfoxide (B87167) (DMSO) can serve as a solvent, a carbon source, and an oxidant in certain three-component reactions to form 2-unsubstituted benzothiazoles. organic-chemistry.org In other cases, DMSO is used as an oxidant and reaction medium to produce 2-aroylbenzothiazoles, while dioxane is the preferred solvent when nitrobenzene (B124822) is the oxidant for synthesizing 2-arylbenzothiazoles. organic-chemistry.org The use of N,N-dimethylformamide (DMF) is common, particularly for reactions requiring high temperatures, such as those involving condensations with piperazine (B1678402) derivatives. nih.gov

Green chemistry principles have encouraged the use of more environmentally benign solvents. Water has been successfully employed as a solvent for the catalyst-free synthesis of benzothiazoles from α-keto acids and 2-aminobenzenethiols, with products often easily purified by simple filtration. organic-chemistry.org Ethanol is frequently used as a solvent for condensation reactions and is also a common choice for the recrystallization and purification of the final benzothiazole products. rjpbcs.comderpharmachemica.com In the context of multi-step syntheses that may be analogous to the preparation of the target compound, solvents like ethyl acetate (B1210297) have been chosen for their low cost and ease of handling during reaction and extraction phases. mdpi.com

Table 1: Solvent Effects in Benzothiazole Synthesis

SolventRole/EffectExample ContextCitation
Dimethyl Sulfoxide (DMSO)Solvent, oxidant, carbon sourceSynthesis of 2-unsubstituted and 2-aroylbenzothiazoles organic-chemistry.org
DioxaneSolventUsed with nitrobenzene as oxidant for 2-arylbenzothiazoles organic-chemistry.org
N,N-Dimethylformamide (DMF)High-temperature solventCondensation reactions, often with amine catalysts like TEA nih.gov
WaterGreen solventCatalyst-free condensation of 2-aminobenzenethiols organic-chemistry.org
EthanolReaction solvent, purificationRecrystallization of crude products, condensation reactions rjpbcs.comderpharmachemica.com
Glacial Acetic AcidAcidic medium, solventUsed in reactions involving bromination derpharmachemica.com
TolueneNon-polar solventUsed in methylation reactions mdpi.com

Temperature and Pressure Control

Temperature is a crucial variable in the synthesis of benzothiazoles, with optimal temperatures varying significantly depending on the specific reaction pathway and reagents used. Many modern synthetic methods for benzothiazoles can be conducted at room temperature. organic-chemistry.org However, a significant number of procedures require elevated temperatures to proceed at a reasonable rate.

For example, the copper-catalyzed synthesis of 2-aminobenzothiazoles from 2-iodoanilines and sodium dithiocarbamates is typically performed at 120 °C in DMF. nih.gov Syntheses involving the reflux of reactants are common, with temperatures dictated by the boiling point of the chosen solvent, such as methanol (B129727) or ethanol. rjpbcs.comderpharmachemica.com Some procedures may require even higher temperatures; for instance, the reaction of certain intermediates with N,N-dimethylformamide (DMF) has been conducted under reflux at 200 °C. nih.gov The methylation step in the synthesis of a related indazole compound, which could be analogous to the N,N-dimethylation step for the target molecule, was performed at 60 °C. mdpi.com

Pressure is less commonly varied in standard laboratory syntheses of benzothiazoles, with most reactions being conducted at atmospheric pressure.

Table 2: Temperature Conditions in Benzothiazole and Analogous Syntheses

TemperatureReaction TypeExample ContextCitation
Room TemperatureDecarboxylative acyl radical generationSynthesis of 2-arylbenzothiazoles organic-chemistry.org
40 °CCondensationReaction of ortho-substituted anilines in DMSO organic-chemistry.org
60 °CN-methylationMethylation of an indazole derivative using TMOF mdpi.com
85 °CCyclization/HeatingHeating of an intermediate in glacial acetic acid derpharmachemica.com
120 °CUllmann-type reactionCopper-catalyzed synthesis of 2-aminobenzothiazoles nih.gov
200 °C (Reflux)CondensationReaction in DMF with TEA as a catalyst nih.gov
Reflux (Water Bath)CondensationSchiff base formation or cyclization in ethanol/methanol rjpbcs.comderpharmachemica.com

Catalyst Loading and Ligand Effects

The use of catalysts can significantly enhance the efficiency and selectivity of benzothiazole synthesis. Both metal-based and metal-free catalytic systems have been developed. In some cases, reactions can proceed efficiently without any catalyst or additive. nih.govacs.org

Iodine has been used as a simple and effective catalyst for the synthesis of 2-aroylbenzothiazoles and 2-arylbenzothiazoles under metal-free conditions. organic-chemistry.org Brønsted acids can also catalyze the cyclization of 2-amino thiophenols under oxidant- and metal-free conditions. organic-chemistry.org For methylation steps that would be required to produce the N,N-dimethylamino group of the target compound, strong acids like sulfuric acid have been used as catalysts. mdpi.com

Copper catalysts, such as Cu(OAc)₂, are effective for certain C-S bond formations in the synthesis of the benzothiazole ring. nih.gov Simple additives like triethylamine (B128534) (TEA) can act as a basic catalyst in condensation reactions. nih.gov In some cyclizations, a pinch of zinc chloride has been reported to facilitate the reaction. derpharmachemica.com

Table 3: Catalysts Used in Benzothiazole and Analogous Syntheses

CatalystCatalyst TypeReactionCitation
NoneCatalyst-FreeThree-component synthesis from amines and sulfur nih.govacs.org
IodineMetal-FreeSynthesis of 2-aroyl and 2-arylbenzothiazoles organic-chemistry.org
Sulfuric Acid (H₂SO₄)Brønsted AcidN-methylation of an indazole amine mdpi.com
Copper(II) Acetate (Cu(OAc)₂)Transition MetalUllmann-type C-S bond formation nih.gov
Triethylamine (TEA)Base CatalystCondensation reactions nih.gov
Zinc Chloride (ZnCl₂)Lewis AcidThiazolidinone formation from a benzothiazole Schiff base derpharmachemica.com
Samarium TriflateLewis AcidSynthesis from o-amino(thio)phenols and aldehydes organic-chemistry.org

Spectroscopic and Structural Characterization of N,n,2 Trimethylbenzo D Thiazol 6 Amine

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

No published data found.

Fragmentation Pattern Analysis for Structural Confirmation

No published data found.

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) for Molecular Weight Verification

No published data found.

X-ray Crystallography

No published crystallographic data found for N,N,2-Trimethylbenzo[d]thiazol-6-amine.

Single Crystal X-ray Diffraction for Solid-State Molecular Structure

No published data found.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

No published data found.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

No published data found.

Chemical Reactivity and Transformation Pathways of N,n,2 Trimethylbenzo D Thiazol 6 Amine

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a key class of reactions for aromatic compounds. wikipedia.orgmasterorganicchemistry.com The benzothiazole (B30560) ring system can undergo such reactions, with the outcome heavily influenced by the electronic properties of its substituents.

Regioselectivity and Electronic Effects of Substituents

The regioselectivity of electrophilic attack on N,N,2-trimethylbenzo[d]thiazol-6-amine is dictated by the combined electronic effects of the dimethylamino group, the 2-methyl group, and the fused thiazole (B1198619) ring.

Dimethylamino Group (-N(CH₃)₂): The dimethylamino group at the C-6 position is a powerful activating group and an ortho, para-director. acs.org It significantly increases the electron density of the benzene (B151609) ring through resonance, making the ring more nucleophilic and thus more reactive towards electrophiles. wikipedia.org This strong electron-donating effect directs incoming electrophiles primarily to the positions ortho and para to itself. In this specific molecule, the positions ortho to the dimethylamino group are C-5 and C-7. The para position is occupied by the thiazole ring fusion.

2-Methyl Group (-CH₃): The methyl group at the C-2 position of the thiazole ring is a weak activating group, donating electron density through an inductive effect. analis.com.my

Benzothiazole Moiety: The benzothiazole system itself influences the electron distribution. The thiazole portion is generally electron-withdrawing, which deactivates the fused benzene ring compared to benzene itself. However, the powerful activating effect of the dimethylamino group overcomes this deactivation.

Considering these factors, electrophilic attack is most likely to occur at the C-5 and C-7 positions of the benzene ring, as these are activated by the potent dimethylamino group. Steric hindrance from the adjacent thiazole ring might slightly influence the ratio of substitution at these two positions.

Nitration, Halogenation, and Sulfonation Studies

Nitration: The nitration of aromatic amines requires careful control of reaction conditions to prevent oxidation of the amino group. For the parent compound, 2-amino-6-nitrobenzothiazole, the nitro group is at the 6-position. nih.govsigmaaldrich.com Nitration of 2-aminobenzothiazole (B30445) itself can lead to substitution on the benzene ring. Given the strong activating nature of the dimethylamino group, nitration of this compound would be expected to proceed under milder conditions than for unsubstituted benzothiazole. The nitro group would likely be introduced at the C-5 or C-7 position.

Halogenation: Halogenation, such as bromination, of aminobenzothiazoles is known to occur on the benzene ring. rsc.org For example, the bromination of 2-(methylthio)benzothiazole (B1198390) results in substitution at the 6-position. nih.gov In the case of this compound, the strong activation by the dimethylamino group would facilitate halogenation, likely at the C-5 and C-7 positions.

Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (-SO₃H). This reaction is typically reversible. For aromatic amines, sulfonation can sometimes lead to the formation of sulfamic acids or require specific conditions to achieve ring sulfonation. wikipedia.org It is plausible that under forcing conditions, sulfonation could occur at the less sterically hindered C-7 position.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

ReactionReagentsPredicted Major Product(s)
NitrationHNO₃/H₂SO₄ (controlled)5-Nitro-N,N,2-trimethylbenzo[d]thiazol-6-amine and/or 7-Nitro-N,N,2-trimethylbenzo[d]thiazol-6-amine
BrominationBr₂/FeBr₃5-Bromo-N,N,2-trimethylbenzo[d]thiazol-6-amine and/or 7-Bromo-N,N,2-trimethylbenzo[d]thiazol-6-amine
SulfonationFuming H₂SO₄N,N,2-Trimethyl-6-aminobenzo[d]thiazole-7-sulfonic acid

Nucleophilic Reactions at the Benzothiazole Core

The benzothiazole ring system has sites susceptible to nucleophilic attack, particularly after activation.

Reactions at the Thiazole Nitrogen

The nitrogen atom at position 3 in the thiazole ring possesses a lone pair of electrons and can act as a nucleophile or a base. pharmaguideline.com Alkylation of the thiazole nitrogen with alkyl halides is a common reaction, leading to the formation of quaternary thiazolium salts. pharmaguideline.comwikipedia.org This quaternization increases the acidity of the protons on the C-2 methyl group. pharmaguideline.com

Reactivity of the Methyl Group at C-2

The methyl group at the C-2 position is activated by the adjacent thiazole ring structure. Its protons are acidic and can be removed by a strong base. pharmaguideline.comthieme-connect.de This acidity is significantly enhanced upon quaternization of the thiazole nitrogen. The resulting carbanion is a potent nucleophile and can participate in various condensation reactions, for example, with aromatic aldehydes. pharmaguideline.com Furthermore, the C-2 methyl group can undergo oxidation to form a carbonyl group, as seen in the oxidation of 2-methylbenzothiazole (B86508) to 1,3-benzothiazole-2-carbaldehyde. nih.govacs.org

Amine-Centered Reactions

The exocyclic dimethylamino group at C-6 is a key reactive center. While it strongly influences the reactivity of the aromatic ring, the nitrogen atom itself can undergo reactions. Due to its tertiary nature, it cannot undergo acylation or form Schiff bases like primary or secondary amines. However, it can be protonated by acids to form an ammonium (B1175870) salt. rsc.org The nitrogen lone pair also makes it susceptible to oxidation, although this can be challenging without affecting other parts of the molecule. In some contexts, aromatic dimethylamino groups can participate in more complex cyclization or rearrangement reactions. rsc.org

Table 2: Summary of Other Potential Reactions

Reaction TypeReactive SiteReagents/ConditionsExpected Product Type
N-AlkylationThiazole Nitrogen (N-3)Alkyl Halide (e.g., CH₃I)Quaternary Benzothiazolium Salt
CondensationC-2 Methyl Group (after N-alkylation and deprotonation)Base, then Aldehyde (e.g., Benzaldehyde)Styryl Benzothiazole Derivative
OxidationC-2 Methyl GroupOxidizing Agent (e.g., SeO₂)Benzothiazole-2-carbaldehyde Derivative
ProtonationDimethylamino GroupStrong Acid (e.g., HCl)Ammonium Salt

Quaternization of the Amine Nitrogen

The structure of this compound features two nitrogen atoms capable of undergoing quaternization: the endocyclic thiazole nitrogen (N3) and the exocyclic dimethylamino nitrogen at the C6 position. The reaction with alkyl halides, such as methyl iodide, can lead to the formation of quaternary ammonium salts.

The exocyclic dimethylamino group is generally more nucleophilic and readily undergoes quaternization to form a trimethylammonium salt. This reaction is a standard SN2 process where the lone pair of the amino nitrogen attacks the electrophilic carbon of the alkyl halide.

Alternatively, the endocyclic nitrogen of the thiazole ring can also be alkylated, leading to the formation of a benzothiazolium salt. This process typically requires more forcing conditions or may occur when the exocyclic amine is sterically hindered or its nucleophilicity is reduced by electronic factors. The resulting benzothiazolium salts are important intermediates for further chemical transformations, including ring-opening reactions.

Table 1: Quaternization Reactions

Nitrogen AtomReactantProductReaction Type
Exocyclic (C6-NMe2)Methyl Iodide (CH3I)6-(Trimethylammonio)-2-methylbenzo[d]thiazole iodideN-Alkylation
Endocyclic (N3)Methyl Iodide (CH3I)3,2-Dimethyl-6-(dimethylamino)benzo[d]thiazol-3-ium iodideN-Alkylation

Oxidation Reactions

Oxidation of this compound can occur at several sites, including the sulfur atom, the C2-methyl group, and the electron-rich aromatic ring. The outcome of the oxidation depends on the specific reagent and reaction conditions employed.

Oxidation of the C2-Methyl Group: The methyl group at the C2 position can be oxidized. For instance, some benzothiazole derivatives undergo oxidation mediated by enzymes or chemical oxidants, which can convert the methyl group into a hydroxymethyl or even a carboxyl group.

Oxidation of the Aromatic Ring: Photochemical processes or strong oxidizing agents can lead to the hydroxylation of the aromatic benzene ring. Studies on the degradation of 2-aminobenzothiazole have shown that hydroxylation can occur, for example, at the C4 position. researchgate.net

Oxidation of the Sulfur Atom: The thiazole sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone using oxidizing agents like hydrogen peroxide or peroxy acids. This transformation significantly alters the electronic properties of the benzothiazole ring system.

Oxidation of the Dimethylamino Group: The tertiary amine of the dimethylamino group can be oxidized to an N-oxide with appropriate reagents such as meta-chloroperoxybenzoic acid (m-CPBA).

Table 2: Potential Oxidation Pathways

Reaction SiteOxidizing Agent ExamplePotential Product
Sulfur (S1)m-CPBA, H2O2This compound 1-oxide (Sulfoxide)
C2-MethylKMnO4, SeO2(6-(Dimethylamino)benzo[d]thiazol-2-yl)methanol
Aromatic RingPhotochemical/Fenton oxidationHydroxylated derivatives (e.g., 4-hydroxy)
C6-Dimethylaminom-CPBA(2-Methylbenzo[d]thiazol-6-yl)dimethylamine N-oxide

Ring-Opening and Rearrangement Reactions

The benzothiazole ring, particularly when activated as a benzothiazolium salt, is susceptible to nucleophilic attack that can lead to ring-opening. This reactivity provides a pathway to more complex molecular structures. The cleavage typically occurs at the S1-C2 bond.

A plausible mechanism involves the initial quaternization of the N3 nitrogen to form a benzothiazolium salt. This activation makes the C2 carbon highly electrophilic. Attack by a nucleophile (e.g., hydroxide, alkoxide, or other nucleophilic reagents) at the C2 position leads to a transient intermediate that can undergo cleavage of the sulfur-carbon bond, opening the thiazole ring. researchgate.net The resulting ring-opened species, often a substituted 2-aminothiophenol (B119425) derivative, can then undergo further reactions or rearrangements. For example, studies on N-amino-2-benzylbenzothiazolium salts have shown they can undergo ring expansion to form benzothiadiazines following a ring-opening step. researchgate.net Similarly, coordination to metal ions like silver(I) has been shown to promote the ring-opening of 6-nitrobenzothiazole (B29876) in the presence of alcohols, even in non-basic media. rsc.org

Photochemical Reactivity and Isomerization

The photochemical behavior of benzothiazoles has been a subject of interest, revealing pathways for isomerization and other transformations. While direct photolysis of 2-aminobenzothiazole is not readily observed, its degradation can be induced by photosensitizers. researchgate.net Theoretical studies on related thiazole systems suggest that upon absorption of UV light, the molecule is promoted to an excited state. From this state, it can undergo various transformations, including isomerizations, before returning to the ground state. researchgate.net

A key photochemical process is positional isomerization, where substituents on the ring can migrate. This often proceeds through complex intermediates and conical intersections between electronic states. For this compound, irradiation could potentially lead to rearrangements of the core heterocyclic structure.

The concept of E-Z isomerization becomes relevant for derivatives of this compound that contain a carbon-carbon or carbon-nitrogen double bond exocyclic to the ring. For instance, if the C2-methyl group were functionalized to an alkene (e.g., a styryl group), the resulting C=C double bond could undergo photochemical E-Z isomerization. This process involves the rotation around the double bond in the excited state, a pathway that is energetically inaccessible in the ground state. This type of photo-switching has been observed in related systems and is a cornerstone of developing molecular photoswitches. mdpi.com

Computational and Theoretical Studies of N,n,2 Trimethylbenzo D Thiazol 6 Amine

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy, and therefore the most stable structure. For N,N,2-Trimethylbenzo[d]thiazol-6-amine, this would involve determining the bond lengths, bond angles, and dihedral angles of its most stable conformer. Conformational analysis would further explore other stable, low-energy spatial arrangements of the atoms. While studies have been conducted on related thiazole (B1198619) derivatives, specific optimized geometric parameters for this compound are not documented in the available literature.

Electronic Structure Analysis: HOMO-LUMO Energy Levels and Band Gap

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's electronic properties and reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between the HOMO and LUMO, known as the band gap, is an indicator of the molecule's chemical reactivity and kinetic stability. For this compound, the specific energy values for the HOMO, LUMO, and the resulting band gap have not been reported in published research.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). This information is vital for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. An MEP map for this compound would reveal the electrostatic potential across its surface, but such a map has not been published.

Vibrational Frequency Calculations and Comparison with IR Spectra

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an experimental Infrared (IR) spectrum. Comparing the calculated frequencies with an experimental spectrum helps in the assignment of vibrational modes to specific bonds and functional groups within the molecule. Although this is a standard computational analysis, a study presenting the calculated and experimental IR data for this compound is not available.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors are values derived from the electronic structure of a molecule that quantify its reactivity and other properties.

Fukui Functions and Local Softness for Prediction of Reaction Sites

Fukui functions are used to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. They quantify how the electron density at a specific point in the molecule changes when an electron is added or removed. Local softness is another related reactivity indicator. The calculation of these indices for this compound would pinpoint which atoms are most susceptible to chemical reaction, but this analysis has not been reported in the scientific literature.

Global Reactivity Descriptors (Electronegativity, Hardness, Electrophilicity Index)

Global reactivity descriptors are crucial for predicting the chemical behavior of a molecule. These parameters are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Electronegativity (χ): Represents the tendency of a molecule to attract electrons.

Hardness (η): Measures the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

A comprehensive search for published values of these descriptors for this compound yielded no specific data. For context, studies on other benzothiazole (B30560) derivatives have utilized these parameters to understand their reactivity in various chemical environments.

Table 1: Global Reactivity Descriptors for this compound

DescriptorSymbolCalculated Value
ElectronegativityχData Not Available
HardnessηData Not Available
Electrophilicity IndexωData Not Available

Spectroscopic Property Predictions

Computational methods are instrumental in predicting and validating experimental spectroscopic data.

NMR Chemical Shift Prediction and Validation

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are vital for structure elucidation. DFT calculations can predict the ¹H and ¹³C NMR spectra of a molecule, which can then be compared with experimental data for validation. Research on other aminophenyl benzothiazoles has shown that DFT calculations can reliably predict chemical shifts, aiding in the characterization of these compounds. However, no such predictive studies or corresponding data tables for this compound have been found.

Table 2: Predicted vs. Experimental NMR Chemical Shifts for this compound

AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
Data Not AvailableData Not AvailableData Not Available

UV-Vis Absorption and Emission Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a common method for simulating Ultraviolet-Visible (UV-Vis) absorption and emission spectra. These simulations provide insights into the electronic transitions within a molecule. While studies on related benzothiazole derivatives have employed these techniques to understand their photophysical properties, no specific simulated UV-Vis data for this compound is available in the literature.

Table 3: Simulated UV-Vis Spectral Properties of this compound

ParameterWavelength (nm)Oscillator Strength (f)
Absorption (λ_abs)Data Not AvailableData Not Available
Emission (λ_em)Data Not AvailableData Not Available

Intermolecular Interaction Modeling

The study of intermolecular forces is critical for understanding the solid-state properties and biological interactions of a compound.

Hydrogen Bonding Networks

This compound contains nitrogen atoms that can act as hydrogen bond acceptors. Computational modeling can predict the geometry and strength of potential hydrogen bonds. Studies on similar molecules, such as 2-(2'-aminophenyl)benzothiazole, have shown the presence of intramolecular hydrogen bonds which influence the planarity of the molecule. However, a detailed analysis of the hydrogen bonding networks for this compound has not been published.

π-π Stacking Interactions

The fused aromatic ring system of this compound suggests the possibility of π-π stacking interactions, which are crucial in the formation of molecular aggregates and crystals. Computational models can be used to determine the preferred orientation and interaction energies of these stacking arrangements. While research on cocrystals of other benzothiazole derivatives has highlighted the importance of π-π stacking, no specific modeling of these interactions for this compound is currently available.

Solvent Effects using Continuum Models (e.g., PCM)

Following a comprehensive search of scientific literature and chemical databases, no specific computational or theoretical studies were found for the chemical compound this compound focusing on solvent effects using continuum models such as the Polarizable Continuum Model (PCM).

The requested detailed research findings and data tables pertaining to the influence of solvents on the properties of this specific molecule are not available in the public domain. While research exists for other derivatives of aminobenzothiazole, the strict requirement to focus solely on this compound cannot be met due to the absence of published research on this particular compound.

Therefore, the generation of an article section with detailed research findings and interactive data tables on the solvent effects on this compound using continuum models is not possible at this time.

Derivatives and Analogs of N,n,2 Trimethylbenzo D Thiazol 6 Amine

Systematic Modification of Substituents on the Benzene (B151609) Ring

The benzene portion of the benzothiazole (B30560) nucleus is amenable to electrophilic substitution reactions, allowing for the introduction of various functional groups that can significantly alter the electronic character of the molecule. researchgate.net The synthesis of these derivatives often begins with appropriately substituted anilines, which are then cyclized to form the desired benzothiazole. nih.govresearchgate.net

The electronic properties of the benzothiazole system can be modulated by adding either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the benzene ring.

Electron-Donating Groups: The introduction of EDGs, such as methyl (-CH3) groups, can increase the electron density of the aromatic system. For example, 6-methyl-substituted 2-methylbenzothiazole (B86508) derivatives have been synthesized and studied. researchgate.net

Electron-Withdrawing Groups: Conversely, EWGs decrease the electron density of the ring system. The synthesis of benzothiazole derivatives bearing potent EWGs at the 6-position is well-documented. Key examples include:

Sulfonamide (-SO2NH2) Group: 2-Aminobenzo[d]thiazole-6-sulfonamide is a known derivative where a sulfonamide group is present on the benzene ring. researchgate.netp212121.com This compound serves as a precursor for a variety of other functionalized molecules. researchgate.net

Carboxyl (-COOH) Group: Methyl 2-aminobenzo[d]thiazole-6-carboxylate represents another class of derivatives, incorporating an ester group that can be hydrolyzed to a carboxylic acid, a strong EWG. nih.gov The synthesis typically involves the cyclization of a 4-aminobenzoate (B8803810) precursor using potassium thiocyanate (B1210189) and bromine. nih.gov

Table 1: Examples of Electron-Donating and Electron-Withdrawing Groups on the Benzothiazole Ring
PositionSubstituentGroup TypePrecursor ExampleReference
6-CH3Electron-Donating3,4-Disubstituted anilines researchgate.net
6-SO2NH2Electron-Withdrawing2-Aminobenzo[d]thiazole-6-sulfonamide researchgate.net
6-COOCH3Electron-WithdrawingMethyl 4-aminobenzoate nih.gov

Halogenation and nitration are common strategies to introduce strong electron-withdrawing groups onto the benzene ring, often serving as handles for further functionalization.

Nitro Substitution: The nitro group (-NO2) is a powerful EWG, and its introduction is a key step in the synthesis of many benzothiazole derivatives. 2-Amino-6-nitrobenzothiazole is a pivotal intermediate that is readily synthesized via the nitration of 2-aminobenzothiazole (B30445). rjpbcs.com The presence of the nitro group at the 6-position paves the way for a multitude of subsequent chemical transformations. nih.govnih.gov For instance, the nitro group can be reduced to a primary amine, which can then be further modified. nih.gov

Variations at the Amine Nitrogen

The exocyclic amine at the C-6 position is a prime site for modification to generate a diverse library of compounds. The parent compound for this series is 6-amino-2-methylbenzothiazole, which is typically prepared by the reduction of 2-amino-6-nitrobenzothiazole. nih.gov From this primary amine, secondary and tertiary amines, as well as amides and sulfonamides, can be synthesized.

The degree of substitution at the 6-amino nitrogen atom defines the class of amine derivative.

Primary Amine: 6-Amino-2-methylbenzothiazole is the fundamental primary amine of this series.

Secondary Amines: These can be prepared through methods such as mono-alkylation of the primary amine.

Tertiary Amine: The subject compound, N,N,2-trimethylbenzo[d]thiazol-6-amine, is itself a tertiary amine derivative, featuring two methyl groups on the exocyclic nitrogen. Such compounds can be synthesized via exhaustive alkylation of the primary amine.

The primary amine at the 6-position can be readily converted into amides and sulfonamides through reactions with acylating or sulfonylating agents. The common synthetic route involves first preparing 6-amino-2-aminobenzothiazole from its 6-nitro precursor, followed by acylation or sulfonylation. nih.govnih.gov

Amides: Reaction of the 6-amino group with acyl chlorides (like chloroacetyl chloride) or anhydrides yields the corresponding amide derivatives. nih.govimpactfactor.orgresearchgate.net This functionalization introduces a carbonyl moiety linked to the exocyclic nitrogen.

Sulfonamides: Treatment of the 6-amino group with various arenesulfonyl chlorides leads to the formation of sulfonamide linkages. nih.gov This approach has been used to create benzothiazole-disulfonamide scaffolds, where one sulfonamide is attached to the benzene ring and the other is formed from the exocyclic amine. nih.gov

Table 2: Functionalization of the 6-Amino Group
Starting MaterialReagentResulting Functional GroupDerivative ClassReference
6-Amino-2-methylbenzothiazoleAlkyl Halide-NHR, -NR2Secondary/Tertiary Amine nih.gov
6-Amino-2-methylbenzothiazoleAcyl Chloride (e.g., Chloroacetyl chloride)-NHCORAmide nih.gov
6-Amino-2-methylbenzothiazoleArenesulfonyl Chloride-NHSO2RSulfonamide nih.gov

Modifications of the Thiazole (B1198619) Ring

The thiazole ring offers several avenues for structural modification, primarily at the C-2 position and the heterocyclic nitrogen atom.

Modification at the C-2 Position: The 2-methyl group of the parent scaffold can be replaced with a wide range of other substituents.

Condensation Reactions: The methyl group at the C-2 position has acidic protons, which allows for condensation reactions with various aldehydes. This reaction leads to the formation of 2-styrylbenzothiazolium salts, effectively elongating the conjugated system of the molecule. researchgate.net

Ring Synthesis with Varied Precursors: A more fundamental approach is to build the benzothiazole ring with a pre-designed C-2 substituent. This is achieved by reacting 2-aminothiophenol (B119425) with different reagents such as carboxylic acids, acyl chlorides, esters, or aldehydes. mdpi.commdpi.commdpi.com This method allows for the direct installation of various alkyl, aryl, and heteroaryl groups at the C-2 position. mdpi.comnih.gov

Modification at the Thiazole Nitrogen: The nitrogen atom within the thiazole ring can be quaternized by reacting it with alkyl halides. This reaction results in the formation of a benzothiazolium salt, which introduces a permanent positive charge into the heterocyclic system. researchgate.net

Alterations at the 2-Position (e.g., Carbaldehyde derivatives)

The 2-methyl group on the benzothiazole ring is a key site for functionalization. The protons of this methyl group exhibit a degree of acidity due to the electron-withdrawing nature of the adjacent imine bond within the thiazole ring. This allows for deprotonation by a suitable base to form a carbanion, which can then react with various electrophiles.

One significant alteration is the introduction of a carbaldehyde (formyl) group. A compound, 6-(Dimethylamino)-1,3-benzothiazole-2-carbaldehyde, has been identified, demonstrating that functionalization at this position is feasible. chemsrc.com The synthesis of such a derivative can be approached through several routes, including the oxidation of a corresponding 2-hydroxymethyl intermediate.

Furthermore, the Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds. wikipedia.orgijpcbs.comjk-sci.com This reaction typically employs a mixture of a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to generate an electrophilic chloroiminium ion, known as the Vilsmeier reagent. wikipedia.orgjk-sci.comorganic-chemistry.org Given the presence of the strongly activating N,N-dimethylamino group at the 6-position, the benzene portion of the molecule is highly susceptible to electrophilic substitution. The reaction would likely lead to formylation at the sterically accessible position 7, which is ortho to the activating dimethylamino group.

The reaction mechanism proceeds via the formation of the Vilsmeier reagent, which is then attacked by the electron-rich benzothiazole ring. The resulting iminium ion intermediate is subsequently hydrolyzed during workup to yield the final aldehyde. wikipedia.orgjk-sci.com

Heterocyclic Ring Fusions

The this compound core can serve as a foundational structure for the synthesis of more complex, polycyclic heterocyclic systems. Annulation, or the fusion of new rings, can be achieved by leveraging the reactivity of the existing functional groups.

Research on related 2-methylbenzothiazoles has shown that these compounds can be used as starting materials for fused-ring heterocycles. researchgate.net For example, reactions with 1,3-diacid chlorides or N-(chlorocarbonyl) isocyanate can lead to the formation of fused pyridinone and pyrimidine-dione derivatives, respectively. researchgate.net Similar strategies could be applied to this compound. The nitrogen atom of the thiazole ring and the exocyclic amino group at C6 are potential nucleophilic sites that can participate in cyclization reactions with appropriate bis-electrophiles to form new heterocyclic rings. For instance, condensation reactions can be employed to build additional rings, such as pyrimidine (B1678525) or triazine systems, onto the benzothiazole framework. nih.gov

Synthesis and Characterization of Isomers

Positional isomerism plays a crucial role in determining the physicochemical properties and reactivity of benzothiazole derivatives. mdpi.com For this compound, the primary isomers of interest are those where the N,N-dimethylamino group is located at the 4, 5, or 7-positions of the benzo ring.

The synthesis of these specific isomers generally relies on the classic benzothiazole ring formation reaction, which involves the condensation and cyclization of an appropriately substituted aminothiophenol or the reaction of a substituted aniline (B41778) with a thiocyanating agent. derpharmachemica.com Therefore, the synthesis of each isomer would begin with a different starting material:

N,N,2-Trimethylbenzo[d]thiazol-4-amine: Synthesized from N¹,N¹-dimethyl-2-mercaptobenzene-1,3-diamine.

N,N,2-Trimethylbenzo[d]thiazol-5-amine: Synthesized from N¹,N¹-dimethyl-4-mercaptobenzene-1,3-diamine.

N,N,2-Trimethylbenzo[d]thiazol-7-amine: Synthesized from N¹,N¹-dimethyl-2-mercaptobenzene-1,2-diamine.

Characterization and differentiation of these isomers would be accomplished using a combination of spectroscopic techniques.

¹H NMR Spectroscopy: The substitution pattern on the benzene ring of each isomer results in a unique set of signals in terms of chemical shifts and coupling constants (J-values). For example, the number of aromatic protons and their splitting patterns (singlets, doublets, triplets) would be distinct for each isomer.

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the benzene ring are sensitive to the position of the dimethylamino substituent, providing another fingerprint for each isomer.

Mass Spectrometry (MS): While the isomers would have the same molecular weight, their fragmentation patterns under techniques like Electron Impact (EI) mass spectrometry might show subtle differences that could aid in their identification.

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides unambiguous structural confirmation and offers valuable insights into the solid-state packing, intermolecular interactions, and molecular geometry, which can be significantly influenced by the substituent's position. mdpi.com

Table 1: Predicted Spectroscopic Data for Positional Isomers
IsomerPredicted ¹H NMR Aromatic SignalsKey Differentiating Feature
N,N,2-Trimethylbenzo[d]thiazol-4-amineThree coupled aromatic protons (doublet, triplet, doublet)Proximity of NMe₂ group to the fused ring junction.
N,N,2-Trimethylbenzo[d]thiazol-5-amineThree aromatic protons, likely showing one singlet and two coupled doublets.Distinct coupling pattern due to 5,6,7-substitution.
This compoundThree aromatic protons, likely showing one singlet and two coupled doublets.Proton at C7 influenced by both NMe₂ and thiazole ring.
N,N,2-Trimethylbenzo[d]thiazol-7-amineThree coupled aromatic protons (doublet, triplet, doublet)Proximity of NMe₂ group to the sulfur atom.

Comparative Studies of Structure-Reactivity Relationships within Series of Derivatives

The relationship between the structure of a molecule and its chemical reactivity is a fundamental concept in organic chemistry. By comparing this compound with its derivatives and isomers, clear structure-reactivity relationships can be established.

The parent compound possesses two electron-donating groups: the 2-methyl group (weakly activating through hyperconjugation) and the 6-dimethylamino group (strongly activating through resonance). These groups increase the electron density of the benzothiazole system, particularly the benzene ring, making it highly reactive towards electrophilic aromatic substitution.

Comparison with Carbaldehyde Derivatives: The introduction of an electron-withdrawing carbaldehyde group, for instance at the 2- or 7-position, drastically alters the electronic properties of the molecule.

Reactivity towards Electrophiles: A carbaldehyde group is strongly deactivating, reducing the electron density of the ring system and making further electrophilic substitution significantly more difficult.

Reactivity towards Nucleophiles: The aldehyde's carbonyl carbon becomes an electrophilic site, susceptible to nucleophilic attack. This opens up a new range of chemical transformations, such as condensation reactions to form imines (Schiff bases), Wittig reactions, or reduction to an alcohol. researchgate.netresearchgate.net

Comparison of Positional Isomers: The position of the powerful dimethylamino activating group directly influences the regioselectivity of subsequent reactions.

Electrophilic Substitution: The directing effect of the amino group (ortho- and para-directing) will determine the position of attack for incoming electrophiles. For the 6-amino isomer, substitution is directed towards the 5- and 7-positions. For the 5-amino isomer, substitution would be directed to the 4- and 6-positions. This difference in regioselectivity is a key aspect of their comparative reactivity.

Acidity/Basicity: The position of the dimethylamino group can subtly influence the basicity of the thiazole nitrogen atom (N-3) through space and electronic effects.

Table 2: Structure-Reactivity Relationship Summary
CompoundKey Structural FeatureEffect on Benzene Ring Reactivity (Electrophilic Attack)New Reactive Sites
This compound (Parent)Strongly activating -NMe₂ group at C6Highly Activated (directs to C5, C7)Acidic 2-methyl protons
7-Formyl DerivativeDeactivating -CHO at C7; Activating -NMe₂ at C6Deactivated (competing effects)Electrophilic carbonyl carbon
N,N,2-Trimethylbenzo[d]thiazol-5-amine (Isomer)Strongly activating -NMe₂ group at C5Highly Activated (directs to C4, C6)Acidic 2-methyl protons
N,N,2-Trimethylbenzo[d]thiazol-7-amine (Isomer)Strongly activating -NMe₂ group at C7Highly Activated (directs to C6, C8-position unavailable)Acidic 2-methyl protons

Advanced Analytical Techniques for the Study of N,n,2 Trimethylbenzo D Thiazol 6 Amine

Chromatography-Mass Spectrometry (LC-MS, GC-MS) for Purity and Reaction Monitoring

Chromatography coupled with mass spectrometry is an indispensable tool for the analysis of N,N,2-Trimethylbenzo[d]thiazol-6-amine, providing both qualitative and quantitative data. These techniques are pivotal for determining the purity of synthesized batches and for real-time monitoring of the reaction progress during its synthesis.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of this compound due to the compound's polarity and thermal lability. A typical LC-MS method would involve a reversed-phase column, such as a C18, with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization. researchgate.netnih.govagilent.comfrag-den-staat.de The mass spectrometer, often a triple quadrupole or time-of-flight (TOF) instrument, would be operated in positive electrospray ionization (ESI) mode, which is effective for ionizing amine-containing compounds. researchgate.netagilent.comnih.gov This setup allows for the separation of the target compound from impurities and starting materials, with subsequent detection and identification based on its mass-to-charge ratio (m/z). For this compound (molar mass to be calculated), the protonated molecule [M+H]⁺ would be the primary ion observed.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for assessing volatile impurities or byproducts. nih.govucdavis.edumdpi.com However, given the relatively high molecular weight and potential for thermal degradation of this compound, derivatization to increase volatility and thermal stability might be necessary. nih.govmdpi.com The GC would be equipped with a capillary column with a non-polar stationary phase. The mass spectrometer would typically operate under electron ionization (EI), providing a characteristic fragmentation pattern that can be used for structural elucidation and confirmation.

Reaction Monitoring: During the synthesis of this compound, small aliquots of the reaction mixture can be withdrawn at regular intervals, diluted, and injected into an LC-MS system. This allows for the tracking of the consumption of reactants and the formation of the product and any intermediates or byproducts. researchgate.netjyoungpharm.orgnih.govorganic-chemistry.org This real-time analysis is crucial for optimizing reaction conditions such as temperature, reaction time, and catalyst loading to maximize yield and purity.

Purity Assessment: For purity analysis of the final product, a validated LC-MS method is used to separate and quantify the main compound and any impurities. The area under the chromatographic peak for this compound is compared to the total area of all peaks to determine its percentage purity.

Table 1: Illustrative LC-MS Parameters for Purity Analysis of a Substituted Benzothiazole (B30560)
ParameterCondition
LC SystemHigh-Performance Liquid Chromatography (HPLC) system
ColumnReversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient5% to 95% B over 20 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
MS DetectorTriple Quadrupole Mass Spectrometer
Ionization ModePositive Electrospray Ionization (ESI+)
Scan ModeMultiple Reaction Monitoring (MRM) for quantification

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to study the thermal transitions of a material as a function of temperature. For this compound, DSC can provide valuable information about its thermal stability and decomposition characteristics, which is critical for handling, storage, and processing. In a typical DSC experiment, a small, weighed sample of the compound is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and the heat flow to the sample is measured relative to an inert reference.

An endothermic peak in the DSC thermogram would indicate a process that absorbs heat, such as melting. Conversely, an exothermic peak would signify a heat-releasing process, which for this compound would likely be associated with thermal decomposition rather than crystallization from a melt, especially on the initial heating scan of a crystalline solid. The onset temperature of the exothermic peak provides an indication of the temperature at which decomposition begins. The area under the peak is proportional to the enthalpy change associated with the decomposition process. By analyzing the DSC curve, one can determine the temperature range over which this compound is thermally stable.

Table 2: Representative DSC Data for a Benzothiazole Derivative
ParameterValue
Heating Rate10 °C/min
AtmosphereNitrogen (50 mL/min)
Sample PanAluminum, hermetically sealed
Onset of Decomposition (Exotherm)~250 °C
Peak of Decomposition (Exotherm)~275 °C
Enthalpy of Decomposition-ΔH (Exothermic)

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric Analysis (TGA) is another essential thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. When applied to this compound, TGA provides quantitative information about its thermal stability and decomposition pathways. researchgate.net

The TGA thermogram plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. A stable compound will show a horizontal line (no mass loss) until the onset of decomposition. For this compound, the decomposition may occur in one or multiple steps, each corresponding to the loss of a specific fragment of the molecule. The derivative of the TGA curve (DTG curve) shows the rate of mass loss and can help to identify the temperatures at which the decomposition is most rapid. Analysis of the mass loss at each stage can provide insights into the likely gaseous products being evolved and thus the decomposition mechanism. For example, the initial mass loss might correspond to the cleavage of the N,N-dimethylamino group or the methyl group at the 2-position.

Table 3: Illustrative TGA Data for a Substituted Benzothiazole Compound
ParameterCondition/Value
Heating Rate10 °C/min
AtmosphereNitrogen (50 mL/min)
Temperature Range25 °C to 600 °C
Onset of Decomposition (Tonset)~245 °C
Temperature at 5% Mass Loss (T5%)~255 °C
Decomposition Step 1245-350 °C (Major mass loss)
Decomposition Step 2350-500 °C (Further mass loss)
Residual Mass at 600 °C< 5%

Microscopic Techniques for Crystalline Morphology (e.g., SEM, TEM)

Microscopic techniques are employed to visualize the morphology and structure of this compound in its solid state. The crystalline form of a compound can significantly impact its physical properties.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of the crystalline powder. fiveable.meyoutube.com In SEM, a focused beam of electrons scans the surface of the sample, which is typically coated with a thin layer of a conductive material to prevent charging. fiveable.me The interaction of the electron beam with the sample generates secondary electrons, backscattered electrons, and X-rays, which are collected by detectors to form an image. SEM images can reveal the crystal habit (shape), size distribution, and surface features of this compound crystals. This information is valuable for understanding its crystallization process and for quality control.

Transmission Electron Microscopy (TEM) offers even higher resolution and can be used to investigate the internal structure of the crystals. fiveable.meyoutube.comnih.gov For TEM analysis, the electron beam is transmitted through an ultra-thin section of the sample. youtube.com This allows for the visualization of internal features such as crystal defects, dislocations, and stacking faults. Selected area electron diffraction (SAED) patterns obtained in the TEM can provide information about the crystal structure and orientation. High-resolution TEM (HRTEM) can even resolve the atomic lattice of the crystalline material, providing direct insight into its atomic arrangement. nih.gov

Table 4: Application of Microscopic Techniques to Crystalline this compound
TechniqueInformation ObtainedIllustrative Findings
Scanning Electron Microscopy (SEM)Crystal shape, size, and surface morphologyWell-defined prismatic or needle-like crystals with sizes ranging from 10-50 µm. Smooth crystal faces with some evidence of agglomeration.
Transmission Electron Microscopy (TEM)Internal crystal structure, defects, and crystallinityHighly crystalline nature confirmed by sharp diffraction spots in the SAED pattern. Low density of dislocations and other crystal defects observed.

Applications of N,n,2 Trimethylbenzo D Thiazol 6 Amine in Chemical Research

Building Block in Organic Synthesis

The 2-aminobenzothiazole (B30445) moiety is a highly valued building block in organic synthesis. apolloscientific.co.uk Its derivatives, including N,N,2-Trimethylbenzo[d]thiazol-6-amine, are recognized for their reactivity, which allows for the construction of a wide array of complex molecules. researchgate.netresearchgate.net The presence of the amino group and the heterocyclic nitrogen atoms provides multiple sites for chemical modification. researchgate.net

The 2-aminobenzothiazole framework is a key starting material for synthesizing fused heterocyclic systems with diverse biological activities. researchgate.net The amino group at the C2 position, combined with the endocyclic nitrogen, is ideally positioned to react with bifunctional electrophiles, leading to the formation of new rings. researchgate.net This reactivity pattern makes it a precursor for creating larger, more complex structures like pyrimido[2,1-b]benzothiazoles and benzothiazolo[2,3-b]quinazolines, which have shown antiviral properties. researchgate.net

N-propargylamines, a related class of compounds, are also known to be versatile precursors in the synthesis of various nitrogen-containing heterocycles, including thiazoles. beilstein-journals.orgnih.gov The general strategies employed for 2-aminobenzothiazoles suggest that this compound is a viable precursor for novel and complex heterocyclic architectures, which are actively sought in drug discovery. nih.gov

Multi-component reactions (MCRs) are highly efficient chemical strategies that combine three or more reactants in a single step to form a complex product, minimizing waste and saving time. researchgate.netnih.gov 2-Aminobenzothiazole (ABT) and its derivatives are excellent candidates for MCRs due to their versatile reactivity. researchgate.netnih.gov They can act as nucleophiles, enabling the rapid construction of diverse heterocyclic structures. nih.gov

One notable example is the four-component reaction involving 2-aminobenzothiazole, an aromatic aldehyde, a cyclic secondary amine (like piperidine), and an acetylenedicarboxylate (B1228247). This reaction efficiently produces polyfunctionalized 2-pyrrolidinones that incorporate the benzothiazole (B30560) unit. nih.gov The versatility of this approach allows for the creation of diverse molecular libraries for screening in drug discovery and materials science. researchgate.netnih.gov

Table 1: Four-Component Reaction Yields for Synthesis of 2-Pyrrolidinones This table summarizes the yields of various polyfunctionalized 2-pyrrolidinones synthesized via a four-component reaction involving 2-aminobenzothiazole, different aromatic aldehydes, piperidine, and dimethyl acetylenedicarboxylate (DMAD) or diethyl acetylenedicarboxylate (DEAD). Data sourced from nih.gov.

Entry Aldehyde Alkyne Product Yield (%)
1 4-Chlorobenzaldehyde DMAD 1a 72
2 4-Methylbenzaldehyde DMAD 1b 65
3 4-Methoxybenzaldehyde DMAD 1c 68
4 2-Chlorobenzaldehyde DMAD 1d 53
5 Benzaldehyde DMAD 1e 61
6 3-Nitrobenzaldehyde DMAD 1f 55
7 4-Chlorobenzaldehyde DEAD 1g 63

Ligand Chemistry and Coordination Complexes

The field of coordination chemistry has shown significant interest in Schiff bases derived from 2-aminobenzothiazole. srce.hrmdpi.com These compounds act as versatile ligands that can form stable complexes with a variety of transition metals, leading to materials with interesting catalytic and biological properties. mdpi.comresearchgate.net

Derivatives of 2-aminobenzothiazole readily form Schiff base ligands through condensation with aldehydes. mdpi.com These ligands can coordinate with transition metal ions like Co(II), Ni(II), Cu(II), and Zn(II) using the imine nitrogen and the thiazole (B1198619) nitrogen or other donor atoms. srce.hrresearchgate.net The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands. srce.hr For example, palladium(II) complexes of benzothiazole-bearing Schiff bases have demonstrated strong cytotoxic effects. srce.hr The this compound structure, with its multiple nitrogen donor sites, is a prime candidate for the design of novel polydentate ligands for creating unique coordination complexes.

Studies have shown that metal complexes can sometimes include both the Schiff base ligand and its hydrolysis product, 2-aminobenzothiazole, within the same molecule, highlighting the dynamic nature of these systems. srce.hr

Metal complexes incorporating benzothiazole-based ligands have emerged as effective catalysts in important organic transformations. A notable application is in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key "click chemistry" reaction for synthesizing 1,2,3-triazoles. mdpi.com

A copper(II) complex with 2-aminobenzothiazole, [Cu(abt)₂(OOCCH₃)₂], has been shown to be an efficient precatalyst for CuAAC reactions. mdpi.com This catalyst operates effectively in water at room temperature and in the open air, making it a sustainable and practical choice. mdpi.com The reaction proceeds with excellent yields and high regioselectivity for the 1,4-disubstituted triazole product. mdpi.com The success of this system underscores the potential of metal complexes derived from this compound in catalysis.

Table 2: Comparison of Catalytic Performance in CuAAC Reactions This table compares the effectiveness of the [Cu(abt)₂(OOCCH₃)₂] catalyst (1) with other copper-based catalytic systems for the reaction between benzyl (B1604629) azide (B81097) and phenylacetylene. Data sourced from mdpi.com.

Catalyst Solvent Temperature (°C) Time (h) Yield (%)
[Cu(abt)₂(OOCCH₃)₂] (1) Water Room Temp 0.5 99
CuI H₂O/t-BuOH Room Temp 12 91
CuSO₄·5H₂O/Sodium Ascorbate Water Room Temp 8 98
Cu(OAc)₂ H₂O/EtOH Room Temp 18 85
Cu nanoparticles Water 100 1 98

Optoelectronic Materials Science (for related derivatives showing promise)

While the direct optoelectronic applications of this compound are not yet widely reported, the photophysical properties of closely related benzothiazole derivatives make this an exciting area of future research. nih.gov Specifically, derivatives of 2-(2′-aminophenyl)benzothiazole (2-NH₂-pbt) are known to exhibit tunable photophysical properties. nih.gov

These properties are often related to phenomena such as Excited-State Intramolecular Proton Transfer (ESIPT), where a proton moves to a different position within the molecule upon photoexcitation, leading to a large Stokes shift and dual emission. This characteristic is highly desirable for applications in chemical sensors, organic light-emitting diodes (OLEDs), and bio-imaging. The ability to introduce various substituents onto the amino group and the benzothiazole rings provides a straightforward way to tune the emission color and other photophysical characteristics. nih.gov The structure of this compound fits the profile of a molecule that could be modified to create novel, high-performance optoelectronic materials.

Chromophores in Non-Linear Optics (NLO)

The field of non-linear optics (NLO) investigates the interaction of intense light with materials to produce new light fields with altered frequencies, phases, or other propagation characteristics. Chromophores with large second-order NLO responses are crucial for applications in optical data storage, telecommunications, and optical computing.

Derivatives of this compound have been investigated as potent NLO chromophores. The intramolecular charge transfer (ICT) from the electron-donating dimethylamino group to an electron-accepting part of the molecule, facilitated by a π-conjugated bridge, is a key determinant of the NLO properties. The benzothiazole moiety itself can act as a modest electron acceptor or as part of the conjugated bridge.

Research Findings:

Studies have shown that incorporating the this compound scaffold into larger conjugated systems with strong acceptor groups, such as dicyanovinyl or tricyanovinyl moieties, can lead to materials with significant hyperpolarizabilities (β), a measure of the second-order NLO response. The efficiency of these chromophores is highly dependent on the nature of the acceptor and the length and composition of the conjugated linker.

Chromophore Structure Acceptor Group Maximum Absorption (λmax, nm) Second-Order NLO Response (β)
This compound derivativeDicyanovinylData not availableData not available
This compound derivativeTricyanovinylData not availableData not available

This table is illustrative and based on general principles of NLO chromophore design. Specific data for this compound derivatives would require targeted synthesis and experimental measurement.

Components in Photoswitching Systems

Photoswitching systems involve molecules that can reversibly change their chemical or physical properties upon irradiation with light of a specific wavelength. This "on-off" capability is of great interest for applications in molecular electronics, data storage, and targeted drug delivery.

While direct evidence for this compound in photoswitching systems is not extensively documented in the provided search results, the broader class of benzothiazole derivatives has shown promise in this area. nih.gov The mechanism often involves photoisomerization, where light induces a change in the molecule's geometry, leading to different absorption and emission properties. For instance, a study on a benzoimidazole and benzothiazole coupled system demonstrated dual-channel imine-amine photoisomerization. nih.gov In this system, photoisomerization was favored toward the thiazole ring in nonpolar and moderately polar solvents. nih.gov

Potential Photoswitching Mechanism:

A hypothetical photoswitch based on an this compound derivative could involve the reversible E/Z isomerization of an attached azobenzene (B91143) unit or the ring-opening and closing of a spiropyran moiety. The electronic properties of the benzothiazole core would influence the energy required for the switching process and the stability of the different isomeric states.

Fluorogenic Probes in Chemical Sensing

Fluorogenic probes are molecules that exhibit a change in their fluorescence properties, such as intensity or wavelength, in the presence of a specific analyte. This makes them powerful tools for detecting and quantifying various chemical species. The benzothiazole scaffold is a common feature in many fluorescent dyes. researchgate.net

The inherent fluorescence of some benzothiazole derivatives can be modulated by interactions with analytes. The dimethylamino group in this compound can play a crucial role in this process. For example, protonation of the nitrogen atom can significantly alter the ICT character of the molecule, leading to a change in its fluorescence. This principle can be exploited for the detection of pH changes or the presence of acidic species.

Chemical Sensing Principle:

A fluorogenic probe based on this compound could be designed to bind a specific metal ion. This binding event could either enhance or quench the fluorescence of the molecule through mechanisms like chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET). For instance, if the lone pair of electrons on the dimethylamino group is involved in PET quenching of the excited state, coordination of a metal ion could block this process, leading to a "turn-on" fluorescence response.

Supramolecular Chemistry

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules. The forces governing these interactions are typically non-covalent, including hydrogen bonding, van der Waals forces, and electrostatic interactions.

Self-Assembly Studies

Self-assembly is the spontaneous organization of molecules into ordered structures. The ability of this compound derivatives to engage in intermolecular interactions makes them interesting candidates for self-assembly studies. The aromatic benzothiazole core can participate in π-π stacking interactions, while the dimethylamino group can act as a hydrogen bond acceptor.

Research Findings:

While specific studies on the self-assembly of this compound are not detailed in the search results, the principles of supramolecular chemistry suggest that appropriately designed derivatives could form various assembled structures, such as nanofibers, vesicles, or gels, in suitable solvents. The interplay between different non-covalent interactions would dictate the final morphology of the self-assembled structures.

Host-Guest Interactions

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. The host molecule typically has a cavity or binding site that is complementary in size, shape, and chemical nature to the guest.

The benzothiazole moiety of this compound can act as a guest by being encapsulated within the cavity of a suitable host molecule, such as a cyclodextrin (B1172386) or a cucurbituril. nih.govrsc.org These interactions are driven by a combination of hydrophobic effects and other non-covalent forces.

Research Findings:

Studies on related benzimidazole (B57391) derivatives with cucurbit[n]uril hosts have shown that the aromatic part of the guest molecule can interact with the hydrophobic cavity of the host. nih.govresearchgate.net The addition of a cucurbit researchgate.neturil host was found to enhance the fluorescence of guest molecules. nih.govrsc.org It is plausible that this compound would exhibit similar behavior, with its benzothiazole core being included in the host cavity. The formation of such host-guest complexes can alter the photophysical properties of the benzothiazole derivative, leading to changes in its absorption and fluorescence spectra, which can be monitored to study the binding process.

Host Molecule Guest Molecule Binding Stoichiometry Primary Driving Forces
Tetramethyl cucurbit researchgate.neturil (TMeQ researchgate.net)Benzimidazole derivatives1:1Hydrogen bonding, ion-dipole interactions nih.gov

This table is based on findings for structurally related benzimidazole derivatives and suggests a likely interaction mode for this compound.

Future Research Directions and Outlook for N,n,2 Trimethylbenzo D Thiazol 6 Amine

Exploration of Novel Synthetic Pathways

The synthesis of 2,6-disubstituted benzothiazoles is a well-established area of organic chemistry. ijpsonline.com Future research into N,N,2-Trimethylbenzo[d]thiazol-6-amine could focus on developing novel and efficient synthetic pathways. Classic methods for creating 2-aminobenzothiazoles often involve the reaction of substituted anilines with a thiocyanating agent in the presence of an oxidizing agent like bromine. nih.gov However, these traditional methods can be hazardous and may not be suitable for all substrates. researchgate.net

Modern synthetic strategies that could be explored for the synthesis of this compound include:

One-pot multicomponent reactions: These reactions offer an efficient and atom-economical approach to complex molecules from simple starting materials. A four-component reaction involving an aniline (B41778), an aldehyde, an acetylenedicarboxylate (B1228247), and a cyclic amine has been reported for the synthesis of functionalized 2-pyrrolidinones containing a benzothiazole (B30560) unit, suggesting the potential for similar strategies. nih.gov

Solid-phase synthesis: A traceless solid-supported protocol has been described for the synthesis of 2-aminobenzothiazoles. nih.gov This approach allows for the rapid generation of a library of derivatives and could be adapted for the synthesis of this compound, facilitating the exploration of its properties.

Catalytic methods: The use of catalysts can offer milder reaction conditions and improved yields. For instance, nano-BF3/SiO2 has been used as a reusable heterogeneous catalyst for the synthesis of 2-aminobenzothiazoles from anilines and potassium thiocyanate (B1210189). researchgate.net

A key starting material for the synthesis of this compound would likely be a 4-amino-N,N-dimethylaniline derivative, which would then undergo cyclization to form the benzothiazole ring. The introduction of the 2-methyl group could be achieved through various methods, including the use of a methyl-containing building block during the cyclization step.

Synthetic ApproachPotential AdvantagesKey Starting Materials (Hypothetical)
One-pot multicomponent reactionHigh efficiency, atom economy, reduced waste4-amino-N,N-dimethylaniline, a methyl-containing aldehyde or ketone, other reactive partners
Solid-phase synthesisAmenable to high-throughput synthesis, simplified purificationResin-bound precursors, 4-amino-N,N-dimethylaniline derivatives
Heterogeneous catalysisMilder reaction conditions, catalyst reusability, greener synthesis4-amino-N,N-dimethylaniline, potassium thiocyanate, methylating agent

Deeper Elucidation of Reaction Mechanisms

Understanding the reaction mechanisms involving this compound is crucial for controlling its synthesis and predicting its reactivity. The reactivity of the benzothiazole ring is influenced by its substituents. The electron-donating dimethylamino group at the 6-position and the methyl group at the 2-position will affect the electron density distribution in the aromatic system.

Future research could focus on:

Electrophilic substitution reactions: The benzothiazole ring can undergo electrophilic substitution. The positions of substitution will be directed by the existing methyl and dimethylamino groups. Mechanistic studies could involve kinetic experiments and computational modeling to determine the preferred sites of reaction and the nature of the transition states.

Nucleophilic substitution reactions: The 2-position of the benzothiazole ring can be susceptible to nucleophilic attack, especially if the nitrogen atom is quaternized.

Reactions involving the amino group: The dimethylamino group can participate in various reactions, including oxidation and reactions with electrophiles.

A plausible reaction mechanism for the synthesis of 2-aminobenzothiazoles involves the initial formation of a thiourea (B124793) derivative from an aniline, followed by an intramolecular cyclization. researchgate.net In the case of this compound, the mechanism of the introduction of the 2-methyl group would be of particular interest. A four-component reaction mechanism for forming a polyfunctionalized 2-pyrrolidinone (B116388) containing a benzothiazole unit involves the initial formation of a 1,3-dipolar intermediate and an aldimine, followed by a nucleophilic addition. nih.gov

Advanced Computational Modeling and Machine Learning Applications

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules. For this compound, future research could employ:

Density Functional Theory (DFT) calculations: DFT can be used to calculate the optimized geometry, electronic structure, and spectroscopic properties of the molecule. This information can provide insights into its stability, reactivity, and potential applications.

Molecular dynamics (MD) simulations: MD simulations can be used to study the conformational dynamics of the molecule and its interactions with other molecules or materials.

Machine learning (ML): ML models can be trained on existing data for benzothiazole derivatives to predict the properties of new compounds like this compound. This could accelerate the discovery of derivatives with desired properties for specific applications.

These computational approaches can help in understanding the structure-property relationships of this compound and guide the design of new functional materials.

Computational MethodPotential Application for this compound
Density Functional Theory (DFT)Prediction of molecular geometry, electronic properties (HOMO/LUMO), and vibrational spectra.
Molecular Dynamics (MD) SimulationsStudy of conformational flexibility and intermolecular interactions in different environments.
Machine Learning (ML)Prediction of properties based on molecular structure, accelerating the screening of potential derivatives.

Integration into Advanced Functional Materials (excluding biological/pharmaceutical materials)

Benzothiazole derivatives have found applications in a variety of advanced functional materials due to their unique electronic and optical properties. Future research could explore the integration of this compound into:

Organic electronics: Benzothiadiazole derivatives are used as building blocks for donor-acceptor polymers in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). rsc.orgrsc.org The electron-rich nature of this compound could make it a suitable component in such materials. Benzothiadiazole derivative compounds can possess high charge mobility and thermal stability, which are desirable for organic solar cells. google.com

Dyes and pigments: Benzothiazole-based azo dyes have been synthesized and characterized for their photophysical properties. uomphysics.netresearchgate.net The specific substitution pattern of this compound could lead to unique coloristic and fluorescent properties. Some benzothiazole-based dyes have been shown to emit red light in both solution and solid states. documentsdelivered.com

Polymers: Benzothiazole units can be incorporated into polymer backbones to create materials with specific properties. researchgate.net For example, conducting polymers containing benzothiadiazole have been used in biosensing applications. nih.gov Polymers based on benzothiadiazole have also been investigated for photocatalytic hydrogen production. acs.org

The presence of the dimethylamino group in this compound is expected to enhance its electron-donating character, which could be advantageous for applications in organic electronics and as a component in fluorescent dyes.

Methodological Developments for its Characterization and Analysis

The accurate characterization and analysis of this compound and its potential impurities are essential for its development and application. Future research in this area could focus on:

Chromatographic methods: High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of impurities in pharmaceutical compounds and could be adapted for the analysis of this compound. biomedres.us The development of specific HPLC methods would be crucial for purity assessment.

Hyphenated techniques: Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are invaluable for the identification and structural elucidation of unknown impurities. ijpsonline.com These techniques would be essential for a comprehensive impurity profile of synthesized this compound.

Spectroscopic techniques: Advanced spectroscopic methods, such as high-resolution mass spectrometry (HRMS) and multi-dimensional nuclear magnetic resonance (NMR) spectroscopy, would be necessary for the unambiguous structural confirmation of the target compound and its derivatives. apacsci.com

Given the potential for isomeric impurities in the synthesis of substituted benzothiazoles, the development of analytical methods capable of separating and identifying such isomers will be of particular importance. tandfonline.com

Analytical TechniqueApplication in the Study of this compound
High-Performance Liquid Chromatography (HPLC)Purity assessment and quantification of the compound and its impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS)Identification and structural elucidation of the compound and its byproducts.
High-Resolution Mass Spectrometry (HRMS)Accurate mass determination for unambiguous formula confirmation.
Multi-dimensional NMR SpectroscopyDetailed structural characterization and stereochemical analysis.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N,N,2-Trimethylbenzo[d]thiazol-6-amine, and how do reaction conditions influence regioselectivity?

  • Methodological Answer : Key intermediates for benzothiazole derivatives often start with nitro-substituted precursors. For example, 6-nitrobenzo[d]thiazol-2-amine can undergo diazotization followed by ipso substitution with morpholine (75% yield) . Methylation at the amine position typically employs methyl iodide or dimethyl sulfate in polar aprotic solvents (e.g., DMF) with bases like KOH to control regioselectivity . Critical factors include temperature (room temperature vs. reflux) and stoichiometry of alkylating agents to avoid over-alkylation. Purification via silica gel chromatography (cyclohexane/ethyl acetate gradients) or recrystallization (methanol) ensures high purity .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Diagnostic peaks include aromatic protons (δ 7.0–8.0 ppm for benzothiazole protons) and N-methyl groups (δ 2.8–3.2 ppm for N,N-dimethyl) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 331.06 for fluorinated analogues) .
  • X-ray Crystallography : For unambiguous confirmation, SHELXL (via WinGX suite) refines crystal structures, resolving ambiguities in substituent positions .

Q. How can researchers design biological assays to evaluate the neuroprotective potential of this compound?

  • Methodological Answer :

  • In vitro Models : Use SH-SY5Y neuronal cells treated with oxidative stress inducers (e.g., H₂O₂). Measure cell viability via MTT assays and compare against controls .
  • Mechanistic Studies : Assess inhibition of caspase-3/7 activity or modulation of HSP70 (via Western blot) to probe neuroprotective pathways .
  • Dose Optimization : Conduct IC₅₀ determinations with 5–7 concentration points, validated via triplicate experiments .

Advanced Research Questions

Q. What computational strategies are effective for predicting the binding affinity of this compound to therapeutic targets like HSP70?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with HSP70 crystal structures (PDB: 3ATU). Parameterize ligand charges via Gaussian 09 at the B3LYP/6-31G* level .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD/RMSF plots to identify critical residue interactions .
  • Free Energy Calculations : Apply MM-PBSA to estimate ΔG binding, cross-validated with experimental IC₅₀ data .

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for benzothiazole derivatives?

  • Methodological Answer :

  • Meta-Analysis : Pool data from multiple studies (e.g., antimicrobial vs. anticancer assays) to identify substituent-specific trends. For example, electron-withdrawing groups (NO₂, F) enhance antimicrobial activity but reduce solubility .
  • Crystallographic Validation : Compare experimental (SHELX-refined) and DFT-optimized geometries to detect conformational discrepancies impacting activity .
  • Statistical Modeling : Use PCA or PLS regression to deconvolute steric/electronic contributions from substituents (e.g., Hammett σ values) .

Q. What advanced synthetic strategies improve yield in fluorinated analogues of this compound?

  • Methodological Answer :

  • Radiofluorination : For ¹⁸F-labeled probes, use fluoroethyltosylate with NaH in THF (2 h, RT), achieving ~46% yield. Purify via semi-prep HPLC .
  • Protection-Deprotection : Temporarily protect the amine with Boc groups during fluorination to prevent side reactions .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 12 h to 30 min) while maintaining >90% purity .

Q. How do photophysical properties (e.g., fluorescence) of this compound correlate with its structural modifications?

  • Methodological Answer :

  • Stokes Shift Analysis : Measure absorption/emission spectra (e.g., λₐbₛ = 365 nm, λₑₘ = 450 nm) to assess π-conjugation extension. Larger Stokes shifts (>100 nm) indicate intramolecular charge transfer (ICT) .
  • Solvatochromism Tests : Vary solvent polarity (e.g., DCM vs. DMSO) to probe ICT efficiency. Correlate with computational TD-DFT results .
  • Solid-State Fluorescence : Use TGA to confirm thermal stability (>270°C) for polymer composite applications .

Methodological Challenges & Solutions

Q. What are common pitfalls in crystallizing this compound, and how can they be mitigated?

  • Answer : Poor crystal growth often arises from:

  • Impurities : Pre-purify via column chromatography (Cy/EA 7:3) .
  • Solvent Choice : Use slow diffusion of hexane into a saturated DCM solution.
  • Twinned Data : Employ SHELXL's TWIN/BASF commands for refinement .

Q. How to validate the purity of intermediates during multi-step synthesis?

  • Answer :

  • TLC Monitoring : Use UV-active plates (254 nm) with Cy/EA 8:2.
  • HPLC-MS : Apply C18 columns (ACN/water + 0.1% formic acid) for real-time purity checks .
  • Elemental Analysis : Match C/H/N/S percentages to theoretical values (deviation <0.4%) .

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